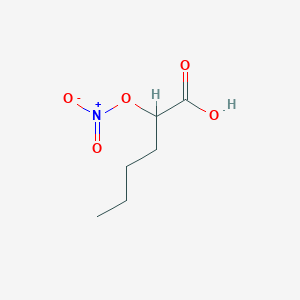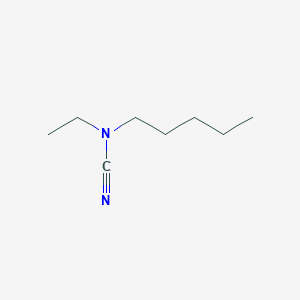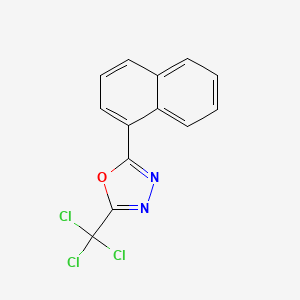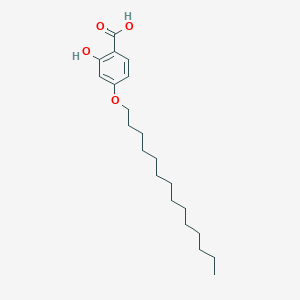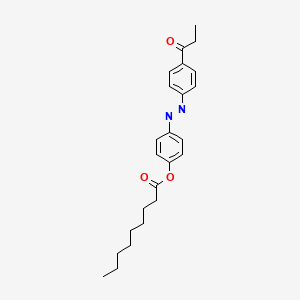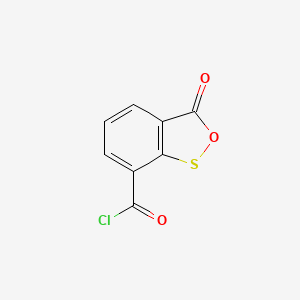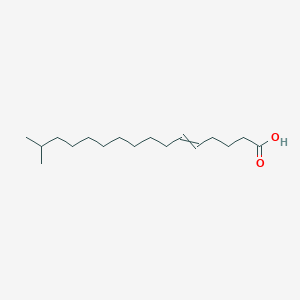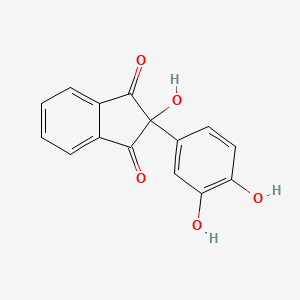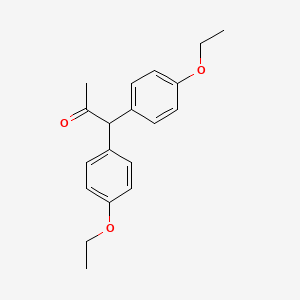
1,1-Bis(4-ethoxyphenyl)-2-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(4-ethoxyphenyl)-2-propanone is an organic compound characterized by the presence of two ethoxyphenyl groups attached to a central propanone structure
Méthodes De Préparation
The synthesis of 1,1-Bis(4-ethoxyphenyl)-2-propanone typically involves the reaction of 4-ethoxybenzaldehyde with acetone in the presence of a base catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Analyse Des Réactions Chimiques
1,1-Bis(4-ethoxyphenyl)-2-propanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1-Bis(4-ethoxyphenyl)-2-propanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1,1-Bis(4-ethoxyphenyl)-2-propanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparaison Avec Des Composés Similaires
1,1-Bis(4-ethoxyphenyl)-2-propanone can be compared with similar compounds such as:
1,1-Bis(4-methoxyphenyl)-2-propanone: Similar structure but with methoxy groups instead of ethoxy groups.
1,1-Bis(4-hydroxyphenyl)-2-propanone: Hydroxy groups replace the ethoxy groups, leading to different chemical properties.
1,1-Bis(4-chlorophenyl)-2-propanone: Chlorine atoms replace the ethoxy groups, resulting in distinct reactivity and applications. The uniqueness of this compound lies in its specific functional groups, which confer unique chemical and physical properties, making it suitable for various specialized applications.
Propriétés
Numéro CAS |
77083-95-5 |
|---|---|
Formule moléculaire |
C19H22O3 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
1,1-bis(4-ethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C19H22O3/c1-4-21-17-10-6-15(7-11-17)19(14(3)20)16-8-12-18(13-9-16)22-5-2/h6-13,19H,4-5H2,1-3H3 |
Clé InChI |
OHQVZOKGYZHABU-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14443030.png)
